Platinum, dibromodimethyl-
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Overview
Description
Platinum, dibromodimethyl- is an organometallic compound that features a platinum center bonded to two bromine atoms and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of platinum, dibromodimethyl- typically involves the reaction of platinum precursors with bromine and methylating agents. One common method is the reaction of platinum(II) chloride with methyl bromide in the presence of a suitable solvent, such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods: Industrial production of platinum, dibromodimethyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve high yields and product purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Platinum, dibromodimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: The bromine atoms can be substituted with other ligands, such as phosphines or amines, to form new organometallic complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of excess ligand and a suitable solvent, such as tetrahydrofuran or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield platinum(IV) compounds, while substitution reactions can produce a variety of platinum complexes with different ligands.
Scientific Research Applications
Platinum, dibromodimethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell division.
Medicine: The compound is being investigated for its potential use in targeted drug delivery systems.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of platinum, dibromodimethyl- involves its interaction with biological molecules, such as DNA and proteins. The compound can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of crosslinks that inhibit DNA replication and transcription. This ultimately results in cell cycle arrest and apoptosis. The molecular targets and pathways involved include the DNA damage response pathway and the activation of apoptotic signaling cascades.
Comparison with Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug that forms similar DNA crosslinks.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetic properties.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer, known for its unique oxalate ligand.
Uniqueness: Platinum, dibromodimethyl- is unique due to its specific ligand environment, which can influence its reactivity and interaction with biological molecules. Unlike cisplatin and carboplatin, which have amine ligands, platinum, dibromodimethyl- features bromine and methyl groups, providing distinct electronic and steric properties that can be exploited in various applications.
Properties
CAS No. |
31926-36-0 |
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Molecular Formula |
C2H6Br2Pt |
Molecular Weight |
384.96 g/mol |
IUPAC Name |
carbanide;dibromoplatinum(2+) |
InChI |
InChI=1S/2CH3.2BrH.Pt/h2*1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
AAJIBUFHMHKNKT-UHFFFAOYSA-L |
Canonical SMILES |
[CH3-].[CH3-].Br[Pt+2]Br |
Origin of Product |
United States |
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